(2S)-2-(4-chlorophenyl)propanoic acid
Overview
Description
(2S)-2-(4-chlorophenyl)propanoic acid, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the class of propionic acid derivatives, which also includes ibuprofen and naproxen. Fenoprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of lipid mediator that plays a key role in inflammation and pain.
Mechanism Of Action
Fenoprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX enzymes, (2S)-2-(4-chlorophenyl)propanoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical And Physiological Effects
Fenoprofen has been shown to have a number of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of prostaglandin production, and the inhibition of platelet aggregation. In addition, (2S)-2-(4-chlorophenyl)propanoic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
Fenoprofen has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It can be difficult to control for individual differences in metabolism and response to the drug, which can affect the results of experiments. In addition, (2S)-2-(4-chlorophenyl)propanoic acid has potential side effects that may need to be taken into account when designing experiments.
Future Directions
There are several potential directions for future research on (2S)-2-(4-chlorophenyl)propanoic acid. One area of interest is the development of new formulations or delivery methods that improve its efficacy and reduce potential side effects. Another area of interest is the investigation of its potential use in the treatment of cancer, as well as other conditions such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to better understand the mechanisms underlying its anti-inflammatory and analgesic effects, which may lead to the development of new drugs with similar properties.
Scientific Research Applications
Fenoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, and menstrual cramps. In addition, (2S)-2-(4-chlorophenyl)propanoic acid has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
105879-63-8 |
---|---|
Product Name |
(2S)-2-(4-chlorophenyl)propanoic acid |
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
YOZILQVNIWNPFP-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)C(=O)O |
SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)O |
synonyms |
(2S)-2-(4-Chlorophenyl)propanoic acid |
Origin of Product |
United States |
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